An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid
An In-Depth Technical Guide to 3-(Methoxycarbonyl)isonicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-(Methoxycarbonyl)isonicotinic acid, also known as pyridine-3,4-dicarboxylic acid monomethyl ester, is a bifunctional heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique structural arrangement, featuring both a carboxylic acid and a methyl ester on a pyridine core, makes it a versatile building block for synthesizing complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, robust synthesis and purification protocols, detailed analytical characterization, and key applications, with a focus on its role as a molecular scaffold in drug discovery and as a linker in the construction of advanced materials like Metal-Organic Frameworks (MOFs).
Introduction
3-(Methoxycarbonyl)isonicotinic acid (CAS No. 24202-79-7) is a derivative of pyridine-3,4-dicarboxylic acid. The pyridine ring is a foundational scaffold in numerous pharmaceuticals due to its ability to engage in hydrogen bonding and its overall electronic properties. The presence of two distinct functional groups—a carboxylic acid at the 4-position and a methyl ester at the 3-position—allows for selective chemical modifications. This differential reactivity is highly advantageous, enabling chemists to perform sequential reactions to build complex molecules in a controlled manner. In drug development, this compound serves as a crucial intermediate for creating novel therapeutic agents. In materials science, its rigid structure and coordination sites (the nitrogen atom and the carboxylate group) are ideal for constructing porous, crystalline materials such as MOFs with applications in gas storage and catalysis.[1]
Physicochemical Properties and Characterization
The physical and chemical properties of a compound dictate its handling, reactivity, and analytical profile. A summary of key properties for 3-(Methoxycarbonyl)isonicotinic acid is presented below.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 24202-79-7 |
| Molecular Formula | C₈H₇NO₄ |
| Molecular Weight | 181.15 g/mol |
| IUPAC Name | 3-(Methoxycarbonyl)pyridine-4-carboxylic acid |
| Appearance | Off-white to white crystalline solid |
| Melting Point | Data not consistently available; pyridine dicarboxylic acids can have high decomposition temperatures (>300°C)[2] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF; sparingly soluble in water and methanol |
Analytical characterization is essential for confirming the identity and purity of the synthesized compound.
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Nuclear Magnetic Resonance (NMR) Spectroscopy :
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¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the methyl ester protons. In a solvent like DMSO-d₆, the acidic proton of the carboxylic acid will also be visible, typically as a broad singlet. The aromatic protons will appear in the δ 8.5-9.0 ppm region, with their specific splitting patterns (doublets or singlets) depending on the substitution. The methyl ester protons will present as a sharp singlet around δ 3.9 ppm.
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¹³C NMR : The carbon NMR spectrum provides confirmation of the carbon framework. Key signals include the two carbonyl carbons (ester and carboxylic acid) in the δ 165-175 ppm range, aromatic carbons between δ 120-155 ppm, and the methyl ester carbon around δ 53 ppm.[3] The presence of the correct number of signals confirms the molecular symmetry.[3]
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Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. The spectrum of 3-(Methoxycarbonyl)isonicotinic acid will be characterized by:
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A broad O-H stretch from the carboxylic acid, typically centered around 3000 cm⁻¹.
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A sharp C=O stretch from the methyl ester carbonyl group around 1720-1740 cm⁻¹.
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A C=O stretch from the carboxylic acid carbonyl, often appearing around 1680-1710 cm⁻¹.
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C-O stretching vibrations for the ester and carboxylic acid in the 1200-1300 cm⁻¹ region.
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Aromatic C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ range.
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Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight of the compound. In electrospray ionization (ESI) mode, the compound is expected to show a molecular ion peak [M+H]⁺ at m/z 182.04 or [M-H]⁻ at m/z 180.03, corresponding to its molecular formula C₈H₇NO₄.[4]
Synthesis and Purification
The most common and logical route to 3-(Methoxycarbonyl)isonicotinic acid is through the selective mono-esterification of its parent compound, pyridine-3,4-dicarboxylic acid, or the selective hydrolysis of the corresponding diester. A reliable method involves the partial hydrolysis of the diethyl or dimethyl ester.
Selective hydrolysis of a diester, such as diethyl pyridine-3,4-dicarboxylate, is a common strategy for producing mono-acid derivatives.[5] The reaction utilizes a stoichiometric amount of a base (e.g., potassium hydroxide) to hydrolyze one of the two ester groups. The choice of one equivalent of base is critical; an excess would lead to the formation of the dicarboxylic acid. The reaction is typically performed in an alcohol solvent at room temperature, which provides good solubility for the reactants and allows for controlled reaction kinetics.
This protocol describes the synthesis starting from diethyl pyridine-3,4-dicarboxylate.
Materials:
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Diethyl pyridine-3,4-dicarboxylate
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Potassium hydroxide (KOH)
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Ethanol (absolute)
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Hydrochloric acid (HCl), 2M solution
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Distilled water
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Methanol
Procedure:
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Reaction Setup : In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve diethyl pyridine-3,4-dicarboxylate (1 equivalent) in absolute ethanol.
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Base Addition : Prepare a solution of potassium hydroxide (1 equivalent) in ethanol and add it dropwise to the stirring solution of the diester at room temperature (20-25°C).[5]
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Reaction Monitoring : Allow the reaction to stir at room temperature for 2-4 hours.[5] A white precipitate of the potassium salt of the product may form. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).
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Work-up :
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Remove the ethanol under reduced pressure using a rotary evaporator.
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Dissolve the resulting solid residue in a minimum amount of distilled water.
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Cool the aqueous solution in an ice bath and slowly acidify to pH 3-4 by the dropwise addition of 2M HCl. This step protonates the carboxylate to form the desired carboxylic acid.
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Isolation : The product, 3-(ethoxycarbonyl)isonicotinic acid, will precipitate as a white solid. Collect the solid by vacuum filtration and wash with cold distilled water to remove any inorganic salts.
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Ester Conversion (if necessary) : If the methyl ester is specifically required, the isolated ethoxycarbonyl product can be transesterified by refluxing in methanol with a catalytic amount of acid (e.g., H₂SO₄). Alternatively, the synthesis can start from dimethyl pyridine-3,4-dicarboxylate.
Purity is paramount for subsequent applications. Recrystallization is an effective method for purifying the final product.
Procedure:
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Solvent Selection : Choose a solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of methanol and water is often suitable.
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Dissolution : Place the crude product in an Erlenmeyer flask and add a minimal amount of hot methanol to dissolve it completely.
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Precipitation : Slowly add hot water to the solution until it becomes slightly turbid, indicating the saturation point has been reached. Add a few more drops of hot methanol to redissolve the precipitate.
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Crystallization : Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
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Collection : Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent (the recrystallization solvent mixture), and dry under vacuum.
Caption: Workflow for the synthesis and purification of 3-(Methoxycarbonyl)isonicotinic acid.
Applications in Research and Development
The bifunctional nature of 3-(Methoxycarbonyl)isonicotinic acid makes it a valuable precursor in several scientific fields.
The pyridine core is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. 3-(Methoxycarbonyl)isonicotinic acid serves as a versatile starting material for creating libraries of compounds for screening.
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Scaffold for Bioactive Molecules : The carboxylic acid can be converted into an amide via coupling reactions, while the ester can be hydrolyzed and then similarly functionalized, or reduced to an alcohol. This allows for the systematic exploration of chemical space around the pyridine core.
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Isoniazid Derivatives : Isonicotinic acid derivatives are foundational to antitubercular drugs like isoniazid.[6] This molecule can be used to synthesize novel hydrazide derivatives to combat drug-resistant strains of Mycobacterium tuberculosis. Docking studies have suggested that such molecules can bind to enoyl reductase (InhA), an essential enzyme in mycobacterial cell wall synthesis.[6]
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic molecules.[1] The properties of 3-(Methoxycarbonyl)isonicotinic acid make it an excellent candidate for a linker molecule:
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Coordination Sites : The pyridine nitrogen and the carboxylate group can coordinate with metal ions, forming stable, extended networks.[7]
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Structural Rigidity : The aromatic ring provides rigidity, which is crucial for creating robust frameworks with permanent porosity.
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Tunable Functionality : The uncoordinated ester group can be used for post-synthetic modification. After the MOF is constructed, the ester can be hydrolyzed or converted to other functional groups, altering the chemical environment within the pores of the material. This can be used to tune the MOF's properties for specific applications, such as selective gas adsorption or catalysis.[8] The addition of isonicotinic acid derivatives as modulators can influence the structure and catalytic activity of MOFs.[9]
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